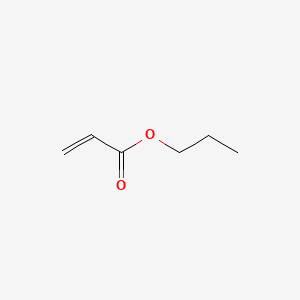

n-Propyl acrylate

Description

Historical Context and Evolution of Research on Acrylate (B77674) Monomers

The study of acrylate monomers dates back to the mid-19th century with the initial synthesis of acrylic acid. However, the significant potential of polymers derived from these compounds was not realized until 1901, when German chemist Otto Röhm detailed his doctoral research on the polymers of acrylic esters. This foundational work paved the way for the commercialization of polyacrylate resins, which began in the 1930s. researchgate.net Since the 1950s, a vast body of research has emerged, focusing on the application of various acrylate monomers in diverse fields, leading to the development of materials ranging from paints and printing inks to advanced biomedical devices. researchgate.net

Significance of n-Propyl Acrylate within the Broader Acrylate Class

Within the extensive class of acrylate monomers, this compound holds a distinct position due to the specific properties imparted by its propyl ester group. The length and structure of the alkyl ester side chain in acrylates significantly influence the characteristics of the resulting polymer, such as its glass transition temperature (Tg), flexibility, and solubility.

Poly(this compound) possesses a low glass transition temperature, which contributes to its use in applications requiring flexibility and softness. Research comparing different poly(n-alkyl acrylates) shows that Tg decreases as the length of the linear alkyl side chain increases, a trend that reflects greater side chain mobility. osti.govresearchgate.net This positions this compound as an intermediate between the harder, more brittle polymers derived from shorter-chain acrylates like methyl acrylate and the softer, more rubbery polymers from longer-chain acrylates like butyl acrylate. This balance of properties makes it a valuable monomer for creating polymers with specific thermal and mechanical characteristics. osti.gov

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key data for the this compound monomer.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | propyl prop-2-enoate | fishersci.atnih.gov |

| CAS Number | 925-60-0 | fishersci.comfishersci.atnih.gov |

| Molecular Formula | C₆H₁₀O₂ | fishersci.comfishersci.atnih.gov |

| Molecular Weight | 114.14 g/mol | fishersci.comfishersci.at |

| Density | 0.920 g/cm³ | fishersci.comavantorsciences.com |

| Boiling Point | 122 °C (at 760 mmHg) | nih.gov |

| Flash Point | 24 °C | fishersci.comavantorsciences.com |

| Solubility | Immiscible with water | fishersci.comchemicalbook.com |

Rationale for Advanced Research Focus on this compound

The rationale for the continued academic focus on this compound stems from its utility in both fundamental polymer science and the development of advanced materials. Researchers investigate this compound to understand polymerization kinetics and to create novel polymers and copolymers with precisely controlled architectures and functionalities. rsc.orgresearchgate.net

A significant area of research involves the detailed microstructural analysis of poly(this compound). Techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study the arrangement of monomer units along the polymer chain (tacticity). bibliotekanauki.plicm.edu.plbibliotekanauki.pl Understanding this microstructure is crucial as it directly influences the macroscopic properties of the material. bibliotekanauki.pl Such studies are often a prerequisite for designing complex copolymers where this compound is a component. bibliotekanauki.pl

Furthermore, this compound and its derivatives are used to synthesize functional copolymers for high-tech applications. For instance, research has demonstrated the creation of novel light-emitting and hole-transporting graft copolymers using a derivative, 3-(N-carbazolyl)propyl acrylate. epa.govresearchgate.net In these materials, the acrylate-based side chains play a critical role in the polymer's optical and electrochemical properties, making them suitable for use in electroluminescent devices. epa.gov This highlights a research trajectory moving beyond traditional applications like coatings and adhesives toward the realm of advanced electronic materials. fishersci.comchemicalbook.com

Table 2: Comparative Glass Transition Temperatures (Tg) of Poly(n-alkyl acrylates)

This interactive table compares the experimental Tg of polymers made from different acrylate monomers, showing the effect of side-chain length.

| Polymer | Monomer Side Chain | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(methyl acrylate) | -CH₃ | |

| Poly(ethyl acrylate) | -C₂H₅ | ~ -24 °C |

| Poly(this compound) | -C₃H₇ | -37 °C |

| Poly(n-butyl acrylate) | -C₄H₉ | ~ -54 °C |

(Note: Exact Tg values can vary based on polymer tacticity, molecular weight, and measurement method. The values presented are representative.) osti.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMTCDJUBJHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-82-6 | |

| Record name | Propyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061288 | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 °C, BP: 63 °C at 100 mm Hg | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-60-0, 24979-82-6 | |

| Record name | Propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, propyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23G14902U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for N Propyl Acrylate

Esterification Reactions of Acrylic Acid and n-Propanol

The esterification of acrylic acid with n-propanol yields n-propyl acrylate (B77674) and water. The reaction is an equilibrium-limited process, and therefore, the removal of water is crucial to drive the reaction towards the product side and maximize the yield of the desired ester.

Homogeneous Catalysis in n-Propyl Acrylate Synthesis

Homogeneous catalysts are soluble in the reaction medium, leading to high reaction rates due to the absence of mass transfer limitations. ceon.rs Mineral acids are commonly employed for this purpose.

Sulfuric acid is a widely used homogeneous catalyst for the esterification of acrylic acid due to its strong acidity and dehydrating properties. ceon.rs It effectively protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by n-propanol.

However, the use of sulfuric acid presents several challenges, including the need for corrosion-resistant equipment, difficulties in separating the catalyst from the product mixture, and the generation of acidic waste. researchgate.net Elevated temperatures and the presence of a strong acid catalyst can also promote side reactions, such as the polymerization of acrylic acid or the dehydration of n-propanol. bcrec.idresearchgate.net In a study on the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid, a maximum yield of 96.9% was achieved at a molar ratio of acid to alcohol to catalyst of 1:10:0.20 and a temperature of 65°C after 210 minutes. ceon.rs

Heterogeneous Catalysis in this compound Synthesis

To overcome the drawbacks associated with homogeneous catalysts, solid acid catalysts have been extensively investigated. These catalysts are insoluble in the reaction mixture, facilitating their separation from the products and enabling their reuse. researchgate.net

Strongly acidic cation exchange resins, such as Amberlyst 15, are effective heterogeneous catalysts for the esterification of acrylic acid. alfa-chemical.comthermofisher.kr These resins possess sulfonic acid groups that provide the necessary catalytic activity. bcrec.id The use of ion-exchange resins simplifies the work-up procedure, reduces corrosion problems, and minimizes waste generation. researchgate.net

In the esterification of acrylic acid with n-butanol, a similar primary alcohol, Amberlyst 15-wet has been shown to be an active catalyst. researchgate.net Studies on the esterification of propionic acid with 1-propanol have also demonstrated the effectiveness of Amberlyst-15. bcrec.id The reaction rate is influenced by factors such as temperature, the molar ratio of reactants, and the amount of catalyst. ripublication.com

Table 1: Properties of Amberlyst 15 Ion-Exchange Resin

| Property | Value |

| CAS Number | 39389-20-3 |

| Appearance | Off-white small particles |

| Functional Group | Sulfonic Acid |

| Specific Surface Area | ≥35 m²/g |

| Dry Weight Capacity | ≥4.70 eq/Kg |

| Water Content (wet) | 50% - 57% |

| Data sourced from Thermo Scientific Chemicals and Alfa Chemical. alfa-chemical.comthermofisher.kr |

Heteropolyacids (HPAs), such as 12-tungstophosphoric acid (H3PW12O40), are strong solid acids that have shown high catalytic activity in various acid-catalyzed reactions, including esterification. imamu.edu.saiitm.ac.in Their well-defined structure and strong Brønsted acidity make them attractive alternatives to conventional catalysts. iitm.ac.in

HPAs can be used in both homogeneous and heterogeneous systems. imamu.edu.sa When supported on materials with a large surface area, such as silica (B1680970) or zirconia, their catalytic efficiency can be further enhanced. scielo.br In the esterification of acrylic acid with n-propanol and n-butanol, H3PW12O40 has been used as a catalyst, and kinetic studies have been performed. researchgate.net The catalytic activity of HPAs in liquid-phase reactions is often comparable to that of strong mineral acids like sulfuric acid. researchgate.net

Table 2: Characteristics of H3PW12O40

| Characteristic | Description |

| Formula | H3PW12O40 |

| Structure | Keggin-type heteropolyacid |

| Acidity | Strong Brønsted acid |

| Solubility | Soluble in polar solvents, insoluble in non-polar solvents |

| Data sourced from various catalysis research. imamu.edu.saiitm.ac.in |

Ion-Exchange Resin Catalysts (e.g., Amberlyst 15-wet)

Optimization of Reaction Parameters in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield of this compound and the efficiency of the synthesis process. Key parameters include the reaction temperature, the molar ratio of reactants, the catalyst concentration, and the method of water removal.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as polymerization or ether formation. ceon.rsresearchgate.net For the sulfuric acid-catalyzed esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increased the ester yield. ceon.rs

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (n-propanol), can shift the equilibrium towards the formation of the ester. ceon.rs In the sulfuric acid-catalyzed synthesis of n-propyl propanoate, increasing the molar ratio of 1-propanol to propanoic acid resulted in a higher reaction rate and yield. ceon.rs

Catalyst Concentration: The concentration of the catalyst directly influences the reaction rate. A higher catalyst loading generally leads to a faster reaction. ceon.rs However, an optimal concentration exists beyond which the increase in rate may be negligible or side reactions may become more prominent.

Water Removal: As esterification is a reversible reaction, the continuous removal of water produced during the reaction is essential to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation with a suitable entrainer or by using a vacuum. rsc.org

Table 3: Optimization of Cinnamyl Butyrate Synthesis (Illustrative Example)

| Factor | Level 1 | Level 2 |

| Acid Excess | - | + |

| Temperature | - | + |

| Vacuum | - | + |

| Time | - | + |

| This table illustrates the factorial design approach used to optimize the synthesis of a similar ester, highlighting the importance of parameter optimization. rsc.org |

Temperature Effects on Reaction Kinetics

Temperature is a crucial parameter in the synthesis of this compound, directly influencing the reaction rate and equilibrium. The esterification of acrylic acid with n-propanol is an endothermic reaction, meaning that an increase in temperature generally favors the forward reaction, leading to a higher conversion of reactants into the desired ester.

Studies on the esterification of acrylic acid with various alcohols have consistently shown that elevating the reaction temperature accelerates the rate of ester formation. For instance, in the synthesis of butyl acrylate, a related ester, increasing the temperature from 338 K to 358 K resulted in a significant increase in the conversion of acrylic acid. sci-hub.stresearchgate.net Specifically, conversions rose from 70% to 92% when pervaporation was used to remove water. sci-hub.st This trend is attributed to the Arrhenius relationship, where the rate constant of a reaction increases exponentially with temperature. sci-hub.stuobaghdad.edu.iq

The effect of temperature on the reaction kinetics is often quantified by the activation energy. For the esterification of acrylic acid with alcohols, the activation barriers typically fall within the range of 15 to 20 kcal/mol, depending on the specific alcohol and catalyst used. researchgate.netresearchgate.net For the synthesis of butyl acrylate using an Amberlyst 15-wet ion-exchange resin, the activation energy was determined to be 66.988 kJ/mol. researchgate.netresearchgate.netacs.org

Table 1: Effect of Temperature on Acrylic Acid Conversion in Acrylate Synthesis

| Temperature (K) | Conversion of Acrylic Acid (%) | Reference |

|---|---|---|

| 338 | 69 | sci-hub.st |

| 348 | 84 | sci-hub.st |

| 358 | 92 | sci-hub.st |

Molar Ratio of Reactants (n-Propanol/Acrylic Acid)

The molar ratio of n-propanol to acrylic acid is another critical factor that significantly influences the equilibrium conversion of the esterification reaction. According to Le Chatelier's principle, using an excess of one of the reactants, typically the alcohol (n-propanol), can shift the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (acrylic acid). sci-hub.st

Research has demonstrated a clear positive correlation between the molar ratio of alcohol to acid and the yield of the resulting acrylate. For instance, in the synthesis of ethyl acrylate, increasing the ethanol (B145695) to acrylic acid molar ratio from 1:1 to 4:1 led to a higher reaction rate and yield. researchgate.netresearchgate.net Similarly, in the production of n-butyl acrylate, increasing the molar ratio of n-butanol to acrylic acid from 4 to 8 resulted in an increase in the conversion of acrylic acid from 91.95% to 96.3% after 6 hours of reaction time. sci-hub.st

However, the beneficial effect of increasing the molar ratio is not without limits. Beyond a certain point, the increase in conversion becomes less pronounced. bcrec.id For the synthesis of n-propyl propanoate, a molar ratio of 2:1 (alcohol to acid) was found to be optimal, with further increases not leading to a significant improvement. bcrec.id It is also important to consider the economic and practical implications of using a large excess of one reactant, as this necessitates a more extensive separation and recovery process for the unreacted alcohol.

In a specific example for the synthesis of this compound, a molar ratio of 3.0 mmols of propyl alcohol to 1.0 mmol of acrylic acid was used. chemicalbook.com Another study on the synthesis of various acrylates employed a 3.5:1 mole ratio of alcohol to acid. google.com

Table 2: Influence of Molar Ratio on Acrylic Acid Conversion in n-Butyl Acrylate Synthesis

| Molar Ratio (n-Butanol/Acrylic Acid) | Conversion of Acrylic Acid (%) | Reference |

|---|---|---|

| 4 | 91.95 | sci-hub.st |

| 6 | 94.52 | sci-hub.st |

| 8 | 96.3 | sci-hub.st |

Catalyst Concentration and Loading

The esterification of acrylic acid with n-propanol is a slow reaction that requires a catalyst to achieve a reasonable reaction rate and yield. researchgate.net The concentration and loading of the catalyst are therefore key parameters in the synthesis of this compound. Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, like ion-exchange resins, are commonly used. sci-hub.stresearchgate.net

Increasing the catalyst concentration generally leads to an increased reaction rate and higher conversion of acrylic acid. bcrec.id For example, in the synthesis of ethyl acrylate using sulfuric acid as a catalyst, the conversion of acrylic acid was found to increase with higher catalyst concentrations. researchgate.net In the synthesis of n-propyl propanoate, an increase in catalyst loading also resulted in a higher conversion of the carboxylic acid. bcrec.id

However, there is an optimal catalyst loading beyond which the increase in conversion becomes negligible or can even have a negative impact. acs.org In the synthesis of butyl acrylate, increasing the catalyst loading from 2% to 4% (w/w) improved the reaction conversion, but a further increase to 6% led to a slight decrease. acs.org This can be attributed to an increase in the viscosity of the reaction mixture at higher catalyst concentrations, which can hinder the cavitation effect in ultrasound-assisted synthesis. acs.org For the synthesis of 1-methoxy-2-propyl acetate (B1210297), a catalyst loading of 10 wt% was found to be optimal. mdpi.com

The choice of catalyst also plays a significant role. For instance, in the synthesis of this compound, p-toluenesulfonic acid (PTSA) has been used effectively. chemicalbook.com In another process, n-propyl titanate was employed as a catalyst for the transesterification of isopropyl acrylate to this compound. google.com The amount of catalyst used can range from about 2 to 60 wt% based on the total weight of the reactants. google.com

Table 3: Effect of Catalyst Loading on Acrylic Acid Conversion in Butyl Acrylate Synthesis

| Catalyst Loading (% w/w) | Conversion of Acrylic Acid (%) | Reference |

|---|---|---|

| 2 | Increased from no catalyst | acs.org |

| 4 | Further increased | acs.org |

| 6 | Slightly decreased | acs.org |

Alternative Synthetic Pathways for this compound

While the direct esterification of petroleum-derived acrylic acid and n-propanol remains the dominant industrial route, significant research is being directed towards developing more sustainable and environmentally friendly synthetic pathways for this compound. These alternative approaches focus on the utilization of renewable feedstocks and biocatalytic processes.

Bio-based Approaches to Acrylate Monomer Production

The development of bio-based routes to acrylate monomers is a key area of research aimed at reducing the reliance on fossil fuels. These approaches leverage biomass as a starting material and employ various chemical and biological conversion technologies.

Lignocellulosic biomass, a non-food-based renewable resource, is an attractive feedstock for the production of a wide range of chemicals, including acrylates. The conversion of lignocellulose into acrylates typically involves a multi-step process that includes the breakdown of the biomass into its constituent sugars and lignin, followed by the conversion of these intermediates into acrylic acid or its precursors.

While direct conversion pathways are still under development, the production of bio-based n-butanol, a key reactant for this compound, from lignocellulosic biomass is more established. This bio-n-butanol can then be reacted with acrylic acid (which can also be bio-based) to produce a partially or fully bio-based this compound. The presence of impurities in bio-based raw materials can, however, affect the performance of processes like reactive distillation, potentially requiring additional purification steps. acs.org

Metabolic engineering offers a promising approach for the sustainable production of precursors for this compound. This involves genetically modifying microorganisms to create efficient microbial cell factories capable of converting renewable feedstocks, such as sugars, into target molecules.

One strategy involves the biocatalytic synthesis of acrylates, which can offer a greener pathway by eliminating the need for high reaction temperatures and strong acid catalysts. researchgate.net For example, immobilized lipases have been successfully used for the synthesis of various acrylate esters, including methyl acrylate. researchgate.net In such processes, the enzyme catalyzes the esterification reaction under milder conditions. The maximum yield of methyl acrylate was achieved using an immobilized lipase (B570770) from Pseudomonas aeruginosa. researchgate.net

Furthermore, research is ongoing to develop microbial strains that can directly produce acrylic acid or its immediate precursors from renewable resources. While the direct microbial synthesis of this compound has not been extensively reported, the production of both acrylic acid and n-propanol through fermentation processes is being actively explored. These bio-based building blocks can then be combined using conventional or biocatalytic esterification to produce this compound.

Advanced Reaction Engineering for this compound Manufacturing

Reactive Distillation Processes for Esterification

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and separation in a single unit. mdpi.comresearchgate.net This integration offers substantial advantages over traditional sequential processes, which typically involve a separate reactor followed by a series of distillation columns. google.com Key benefits include reduced capital and operating costs, enhanced energy efficiency, increased product selectivity, and a smaller environmental footprint. mdpi.comscribd.com By continuously removing products from the reaction zone, reactive distillation can overcome equilibrium limitations inherent in reversible reactions like esterification, thus driving the reaction towards higher conversion. google.comresearchgate.net

In the context of this compound synthesis, reactive distillation involves feeding acrylic acid and n-propanol into a distillation column that also contains a catalyst. The esterification reaction occurs within the column, and the products and unreacted materials are separated based on their boiling points. This technique is particularly advantageous for esterification reactions, which are often equilibrium-limited. researchgate.net

The successful implementation of reactive distillation for producing acrylate esters, such as n-butyl acrylate, has been demonstrated in pilot-scale studies. acs.orgresearchgate.net These studies provide a foundation for the application of this technology to this compound production. The complexity of the thermodynamic behavior of the chemical system, including the potential for azeotrope formation, necessitates careful design and modeling of the reactive distillation process. acs.org For instance, in the production of n-propyl propionate, a similar ester, entrainer-assisted reactive distillation has been proposed to handle the complex separations. researchgate.net

The choice of catalyst is crucial for the efficiency of the reactive distillation process. Both homogeneous and heterogeneous catalysts can be used. Homogeneous catalysts, such as sulfuric acid, have been used in pilot plant experiments for the production of similar esters like n-propyl acetate. ntnu.no However, heterogeneous catalysts, like ion-exchange resins (e.g., Amberlyst-15), are often preferred as they are more easily contained within the column and avoid contamination of the product. ntnu.nobcrec.id

Research into the synthesis of other esters, such as n-propyl propionate, highlights the complexities and potential of reactive distillation. While some studies report challenges in achieving high purity and conversion (around 90%), others demonstrate the feasibility of the process. mdpi.com The design of the reactive distillation column, including the number of theoretical stages, the feed locations for the reactants, and the operating conditions (temperature, pressure, and reflux ratio), are critical parameters that must be optimized to achieve high product purity and yield. google.com For example, in the continuous production of other acrylates, maintaining a low reflux ratio (≤1) allows for the distillation of the ester product along with the water formed during the reaction. google.com

The table below summarizes key findings from research on reactive distillation for the synthesis of related esters, providing insights applicable to this compound production.

| Product | Reactants | Catalyst | Key Findings |

| n-Propyl propionate | Propionic acid, n-Propanol | Amberlyst-46 | Entrainer-assisted reactive distillation can save 46.11% of the total annual cost and 41.40% of the reboiler duty compared to a two-column process. researchgate.net |

| n-Propyl acetate | Acetic acid, n-Propanol | Amberlyst-15 | Alcohol conversion and n-propyl acetate purity higher than 97% can be expected with an optimized column design. ntnu.no |

| n-Butyl acrylate | Acrylic acid, n-Butanol | Not specified | A nonequilibrium-stage model was validated with experimental data for process analysis and optimization. acs.org |

| n-Propyl propionate | Propionic acid, 1-Propanol | Amberlyst 46 resin | Simulated Moving Bed Reactor (SMBR) was proposed as an alternative to reactive distillation, achieving over 99% conversion. mdpi.com |

Polymerization Mechanisms and Kinetics of N Propyl Acrylate

Free Radical Homopolymerization of n-Propyl Acrylate (B77674)

Free radical polymerization is a primary method for producing poly(n-propyl acrylate). bibliotekanauki.pl This chain-growth process involves several key steps: initiation, propagation, termination, and chain transfer. uobaghdad.edu.iqacs.org The initiation phase, where active radical species are first generated, is the rate-determining step and can be achieved through various mechanisms. ethz.ch

The generation of initial radicals to begin the polymer chain growth can occur either spontaneously at high temperatures (thermal self-initiation) or through the decomposition of an added initiator molecule.

Two primary mechanisms, the Mayo and Flory models, have been proposed to explain the thermal initiation of vinyl monomers. wpmucdn.com The Mayo mechanism involves a [4+2] Diels-Alder cycloaddition of two monomer molecules to form a cyclic adduct, which then reacts with a third monomer to generate radicals. wpmucdn.comacs.org The Flory mechanism suggests the formation of a diradical intermediate via a [2+2] cycloaddition. wpmucdn.com

Computational studies on alkyl acrylates indicate that the self-initiation is unlikely to proceed via the Mayo mechanism due to the very low rate of the initial [4+2] cycloaddition reaction. wpmucdn.com Instead, a nonconcerted [2+2] thermal cycloaddition on the singlet potential energy surface is considered more plausible. wpmucdn.comacs.org This pathway leads to the formation of cyclobutane (B1203170) derivatives through a diradical intermediate. wpmucdn.comnih.gov For ethyl and n-butyl acrylate, density functional theory (DFT) calculations have identified the formation of Diels-Alder dimers via the concerted [4+2] pathway, but also the formation of cyclobutane dicarboxylates via a nonconcerted [2+2] pathway involving a diradical transition state. nih.govdrexel.edu

| Mechanism | Description | Plausibility for Acrylates | Key Intermediate |

|---|---|---|---|

| Mayo Mechanism | [4+2] Diels-Alder cycloaddition of two monomers. wpmucdn.com | Low, due to slow reaction rate. wpmucdn.com | Diels-Alder adduct. wpmucdn.com |

| Flory Mechanism | Nonconcerted [2+2] cycloaddition of two monomers. wpmucdn.com | High, proceeds via diradical pathway. wpmucdn.comacs.org | Singlet diradical (•M₂s•). wpmucdn.com |

A crucial finding from theoretical studies is the role of triplet diradical intermediates in the self-initiation of alkyl acrylates. wpmucdn.comresearchgate.net The process begins with two monomer molecules reacting to form a singlet diradical (•M₂s•). wpmucdn.com This singlet diradical is typically high in energy and can either close to form a cyclobutane ring or undergo intersystem crossing to a more stable, longer-lived triplet diradical (•M₂t•). wpmucdn.comacs.org

This singlet-to-triplet crossover is a spin-forbidden reaction, but it is considered a key step in generating the species that will ultimately initiate polymerization. researchgate.net The triplet diradical is lower in energy than its corresponding singlet state and is considered the main intermediate in the production of initiating species. acs.org The formation of these triplet diradicals is thought to be highly probable in the thermal polymerization of ethyl and n-butyl acrylate, and by extension, this compound.

Once the triplet diradical (•M₂t•) is formed, it can generate the monoradicals necessary to initiate polymerization. wpmucdn.com This occurs through interaction with a third monomer molecule. Two primary pathways are possible:

Hydrogen Abstraction: The triplet diradical abstracts a hydrogen atom from a monomer molecule. wpmucdn.comdrexel.edu

Hydrogen Transfer: The triplet diradical transfers a hydrogen atom to a monomer molecule. wpmucdn.com

Computational studies for ethyl and n-butyl acrylate suggest that the generation of monoradicals occurs preferentially via hydrogen transfer from the triplet diradical to a third monomer, as this pathway has a lower energy barrier. drexel.edu These generated monoradicals are then capable of initiating polymer chains. This self-initiation mechanism, proceeding through a triplet diradical intermediate and subsequent hydrogen transfer, is considered the most likely pathway in the spontaneous thermal polymerization of alkyl acrylates. nih.govdrexel.edu

The most common method to initiate free-radical polymerization under controlled conditions is by adding a thermal initiator, such as azobisisobutyronitrile (AIBN). bibliotekanauki.plresearchgate.net AIBN is widely used because it decomposes at a predictable rate with moderate temperatures (e.g., 80°C) and is not prone to inducing side reactions through chain transfer. bibliotekanauki.plresearchgate.net

The initiation process with AIBN involves two main steps:

Decomposition: Upon heating, the AIBN molecule decomposes, eliminating a molecule of nitrogen gas and forming two cyanoisopropyl radicals. fujifilm.com This is a first-order reaction, and the rate is strongly dependent on temperature. fujifilm.com

Initiation: The resulting radicals add to a monomer molecule, in this case, this compound, thereby forming a new, larger radical that is the first unit of the growing polymer chain. fujifilm.com

| Temperature (°C) | Time to Consume ~99% of Initiator (min) |

|---|---|

| 70 | ~600 |

| 90 | ~100 |

| 110 | ~15 |

Data derived from simulated decay plots.

Initiation Mechanisms in this compound Polymerization

Triplet Diradical Intermediates in Self-Initiation

Oxygen's Role in High-Temperature Free-Radical Polymerization

In the realm of free-radical polymerization, molecular oxygen is conventionally regarded as a potent inhibitor, particularly at lower temperatures. morressier.com Its presence typically quenches active radical sites, forming less reactive peroxy radicals that hinder or halt the polymerization process. morressier.comnih.gov However, this role is dramatically inverted at elevated temperatures, where oxygen can participate in the initiation of polymerization. researchgate.net For the polymerization of alkyl acrylates, such as this compound, high-temperature processes (120–220 °C) are employed to synthesize polymers with lower average molecular weights. westlake.edu.cn Under these conditions, the influence of oxygen shifts from inhibition to active participation in generating radical species. morressier.comwestlake.edu.cn Studies on n-butyl acrylate (nBA), a close structural analog of this compound, have demonstrated that introducing a small amount of oxygen gas into the polymerization system at temperatures above 140 °C leads to a high conversion of the monomer in a short period, even without conventional thermal initiators. morressier.comwestlake.edu.cn This phenomenon highlights the critical and altered role of oxygen in high-temperature polymerization environments. westlake.edu.cn

At temperatures exceeding 140 °C, molecular oxygen transitions from an inhibitor to an effective initiator catalyst for the free-radical polymerization of alkyl acrylates. morressier.comwestlake.edu.cn Theoretical and experimental studies have provided evidence for a mechanism where oxygen facilitates polymer chain initiation. westlake.edu.cn The process is believed to commence with a reaction between solvated oxygen and an alkyl acrylate monomer, which generates a triplet diradical intermediate. researchgate.netwestlake.edu.cn This intermediate subsequently reacts with another monomer molecule. Following this, thermal dissociation from molecular oxygen occurs, allowing the polymerization to proceed. morressier.comwestlake.edu.cn

This catalytic cycle allows for the sustainable free-radical polymerization of monomers like n-butyl acrylate to achieve very high conversion rates in the absence of traditional initiators. morressier.comwestlake.edu.cn This oxygen-initiated pathway presents a more economical and sustainable route for producing acrylic polymers. westlake.edu.cn The catalytic effect of oxygen can lead to the rapid production of radicals that initiate polymerization reactions. researchgate.net

Propagation Kinetics and Chain Growth

The propagation step is a fundamental reaction in radical polymerization, dictating the rate of chain growth. mdpi.com During this phase, macroradicals add monomer units successively, leading to the formation of the polymer chain. The rate of this reaction is governed by the propagation rate coefficient, k_p, which is influenced by the reactivity of both the monomer and the growing radical chain. ethz.ch Factors such as resonance stabilization, polarity, and steric hindrance affect the stability of the propagating radical and, consequently, the rate of propagation. ethz.ch

For chain growth to be thermodynamically favorable, the change in Gibbs free energy (ΔG°) for the propagation step must be negative. acs.org Since both the enthalpy and entropy of polymerization are negative, there exists a "ceiling temperature" (T_c) above which propagation is disfavored relative to depropagation. acs.org

A key characteristic of acrylate polymerization is that the propagation rate coefficient shows little dependence on the size of the ester alkyl group for simple, linear esters. Structurally similar monomers, such as methyl acrylate, ethyl acrylate, and this compound, exhibit virtually identical k_p values. rsc.org This allows for the reliable estimation of propagation kinetics for this compound based on data from its counterparts.

Table 1: Comparison of Propagation Rate Coefficients (k_p) for Various Acrylate Monomers This table illustrates the principle that k_p values are very similar for acrylates with small, linear ester groups, as stated in the literature. rsc.org The data shown are representative values to demonstrate this family behavior.

| Monomer | k_p at 25 °C (L·mol⁻¹·s⁻¹) |

| Methyl Acrylate | ~23,000 |

| Ethyl Acrylate | ~23,000 |

| This compound | ~23,000 (estimated) |

| n-Butyl Acrylate | ~23,000 |

Termination Mechanisms in this compound Polymerization

Termination is the final stage of polymerization, where the active radical sites are eliminated, resulting in "dead" polymer chains. ethz.ch In free-radical polymerization, termination most commonly occurs through a bimolecular reaction between two growing polymer radicals. ethz.ch This can proceed via two primary pathways: combination (or coupling) and disproportionation. open.edu

The termination mechanism for polyacrylate radicals has been a subject of detailed investigation. While classic textbook examples often assume combination is a major pathway, studies on acrylate polymerization have revealed a different reality. anu.edu.auresearchgate.net At ambient temperatures (e.g., 25 °C), the termination of polyacrylate-end radicals occurs almost exclusively through disproportionation. anu.edu.auresearchgate.net

Combination (Coupling): Two polymer radicals join to form a single, longer polymer chain. The resulting polymer has a molecular weight that is the sum of the two individual chains, and it contains two initiator fragments per chain. open.edu

Disproportionation: One radical abstracts a hydrogen atom from another. This results in two "dead" polymer molecules: one with a saturated chain end and another with an unsaturated terminal double bond. ethz.chopen.edu The molecular weight of the polymer is not significantly increased by this event. open.edu

Recent theoretical studies using ab initio molecular dynamics have suggested that the formation of disproportionation products in acrylate polymerization can occur through two distinct pathways: a direct disproportionation reaction and a novel stepwise process. anu.edu.auresearchgate.net This stepwise mechanism involves the initial formation of a C-O coupling product, which then undergoes an intramolecular rearrangement to yield the final disproportionation products. anu.edu.auresearchgate.net

Table 2: Comparison of Termination Pathways in Acrylate Polymerization

| Feature | Combination | Disproportionation |

| Mechanism | Two radical chains join end-to-end. open.edu | Hydrogen atom transfer between two radical chains. open.edu |

| Products | One longer polymer chain. open.edu | Two polymer chains (one saturated, one unsaturated). ethz.ch |

| Effect on Molecular Weight | Doubles the molecular weight of the combining chains. anu.edu.au | No significant change in average molecular weight. open.edu |

| Prevalence in Acrylates | Minor pathway at ambient temperatures. anu.edu.auresearchgate.net | Predominant pathway at ambient temperatures. anu.edu.auresearchgate.net |

The reaction conditions, particularly temperature and radical concentration, have a significant impact on the termination mechanisms in acrylate polymerization. anu.edu.au At high temperatures and low radical concentrations, termination kinetics become more complex due to the increased contribution of side reactions, most notably back-biting (intramolecular chain transfer). anu.edu.auresearchgate.net

The back-biting reaction leads to the formation of mid-chain radicals, which are tertiary and more sterically hindered than the secondary chain-end radicals. anu.edu.au The presence of these mid-chain radicals introduces more complex termination pathways. anu.edu.auresearchgate.net Because termination is generally a diffusion-controlled process, factors that affect chain mobility, such as temperature, play a crucial role. acs.org In high-temperature acrylic polymerization, the molecular weight remains low, and consequently, viscosity also stays low, meaning termination is governed by segmental diffusion. acs.org The increase in back-biting at higher temperatures complicates the termination profile, as cross-termination between secondary chain-end radicals and tertiary mid-chain radicals becomes a significant factor. researchgate.net

Disproportionation vs. Combination Pathways

Kinetic Modeling of this compound Homopolymerization

Kinetic modeling is an essential tool for understanding and optimizing the homopolymerization of this compound. It allows for the prediction of polymerization rates and the influence of various reaction parameters on the final polymer properties.

Determination of Polymerization Rate (Rp)

The rate of polymerization (Rp) is a fundamental parameter in kinetic studies. For free-radical polymerization, the rate can be described by the following general equation:

Rp = kp[M][P•]

where:

kp is the propagation rate constant.

[M] is the monomer concentration.

[P•] is the total concentration of propagating radicals.

In many cases, assuming the steady-state approximation for the radical concentration, the rate of polymerization can be expressed as:

Rp = kp * (f * kd * [I] / kt)^0.5 * [M]

where:

f is the initiator efficiency.

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

kt is the termination rate constant.

This equation indicates that the polymerization rate is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. uobaghdad.edu.iq Experimental techniques such as microcalorimetry can be used to determine the rates of polymerization for various acrylates in emulsion systems. cdnsciencepub.com Studies have shown that the rates for acrylates are generally higher than for methacrylates, which is attributed to less steric hindrance. cdnsciencepub.com

Overall Activation Energy of Polymerization

The table below presents a summary of activation energies for related polymerization reactions.

| Parameter | Value (kJ mol⁻¹) | Monomer/System | Notes |

| Ea,overall | 46.11 | Isopropylacrylamide | Thermally initiated |

| Ea,d | 120 - 150 | General thermal initiators | - |

| Ea,p | 20 - 40 | Common monomers | - |

| Ea,t | 8 - 20 | Common monomers | - |

| Ea,overall | 80 - 90 | General thermal polymerizations | - |

This table presents generalized or specific values for activation energies in related polymerization systems to provide context for this compound polymerization.

Controlled Radical Polymerization of this compound

Conventional free-radical polymerization offers limited control over polymer architecture, often resulting in broad molecular weight distributions (polydispersities). sigmaaldrich.com Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), encompasses a range of techniques that provide enhanced control over these aspects, enabling the synthesis of well-defined polymers. sigmaaldrich.com

Techniques for Molecular Weight and Polydispersity Control

Several CRP techniques have been successfully applied to acrylate monomers, including this compound, to achieve polymers with predetermined molecular weights, low polydispersities, and controlled architectures. acs.org The primary methods include:

Nitroxide-Mediated Polymerization (NMP): This technique utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. vot.pl The reversible capping of the chain end allows for controlled chain growth. While initially limited, the development of new nitroxides, such as N-tert-butyl-1-diethylphosphono-2,2-dimethylpropyl nitroxide (DEPN), has enabled the controlled polymerization of a wider range of monomers, including acrylates. vot.pl

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method that employs a transition metal complex (e.g., copper) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. sigmaaldrich.com This technique allows for the synthesis of polymers with narrow molecular weight distributions and is effective for a variety of monomers, including styrenes and (meth)acrylates. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. researchgate.netmdpi.com This method is compatible with a broad range of monomers and reaction conditions. mdpi.com RAFT has been shown to be effective for the controlled polymerization of acrylic acid, yielding polymers with narrow polydispersities. researchgate.net

These CRP techniques share the common feature of minimizing irreversible termination reactions, allowing the polymer chains to grow in a "living" fashion. sigmaaldrich.com This leads to a linear increase in molecular weight with monomer conversion and results in polymers with low polydispersity values, often below 1.5. google.com The choice of technique depends on the specific monomer and the desired polymer characteristics.

The table below summarizes the key features of the main CRP techniques.

| CRP Technique | Mediating Agent | Key Features |

| Nitroxide-Mediated Polymerization (NMP) | Stable nitroxide radicals | Reversible termination of growing chains. |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex and halogenated initiator | Reversible activation/deactivation via halogen transfer. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Thiocarbonylthio compounds (RAFT agents) | Reversible chain transfer process. |

Specific Living Polymerization Approaches Applicable to this compound

Several living polymerization techniques have been successfully employed for the controlled polymerization of this compound, each with its own distinct mechanism and kinetic profile. These include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Anionic Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used controlled radical polymerization (CRP) method for synthesizing well-defined polymers. sigmaaldrich.com It relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. acs.orgnih.gov This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) species, which abstracts a halogen atom from the dormant chain end to generate a radical that can then add monomer units. acs.org

The rate of polymerization in ATRP is influenced by several factors, including temperature, the nature of the initiator, the catalyst system (metal and ligand), and the solvent. acs.orgcmu.edu Generally, the rate of polymerization is first order with respect to the concentrations of the monomer, initiator, and the copper(I) complex. acs.org An increase in temperature typically leads to a higher polymerization rate. However, it can also increase the likelihood of side reactions. acs.org

For the ATRP of acrylates like this compound, the choice of solvent can have a remarkable effect on the polymerization kinetics. cmu.edu For instance, the use of ethylene (B1197577) carbonate as a solvent has been shown to significantly accelerate the polymerization of n-butyl acrylate. cmu.edu The catalyst system, comprising a copper(I) halide and a ligand, is crucial for maintaining control over the polymerization. acs.org The ligand solubilizes the copper salt and tunes its reactivity.

Key characteristics of a well-controlled ATRP include a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI), typically below 1.5. researchgate.net

Interactive Table: Exemplary Conditions for ATRP of Acrylates

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Resulting PDI |

| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Benzene (B151609) | 80 | ~1.1 |

| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/bpy | Ethylene Carbonate | 80-100 | Low |

| Methyl Acrylate | Ethyl α-bromoisobutyrate | CuBr₂/Me₆TREN | DMSO | Room Temp (photoinduced) | Low |

This table provides examples from research on acrylate polymerization to illustrate typical ATRP conditions. Specific conditions for this compound would be analogous.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. This method involves a conventional free radical polymerization in the presence of a RAFT agent, which is typically a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. google.com The RAFT agent reversibly transfers the growing radical chain, allowing all chains to grow at a similar rate.

The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. For acrylates, trithiocarbonates and dithiobenzoates are often effective. rsc.org The polymerization is typically initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN). rsc.org

The kinetics of RAFT polymerization are complex but generally follow pseudo-first-order behavior with respect to monomer concentration, indicating a constant concentration of propagating radicals. core.ac.uk The molecular weight of the resulting polymer increases linearly with conversion, and the PDI values are typically low, often below 1.2. core.ac.uk

Research has demonstrated the successful RAFT polymerization of various acrylates, including block copolymers of acrylic acid and fluoroalkyl acrylates, which underscores the versatility of this technique. rsc.org The synthesis of telechelic poly(n-butyl acrylate)s using dicarboxylic acid functional trithiocarbonates has also been reported. google.com

Interactive Table: RAFT Polymerization Conditions for Acrylates

| Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) |

| N-[3-(trimethoxysilyl)propyl]acrylamide | Trithiocarbonate | AIBN | THF | 60 |

| Acrylic Acid / Heptafluorobutyl acrylate | Dibenzyl trithiocarbonate | AIBN | DMF | 80 |

| n-Butyl Acrylate / Heptafluorobutyl acrylate | Poly(acrylic acid) trithiocarbonate | AIBN | DMF | Not Specified |

This table presents examples from the literature on RAFT polymerization of various functional acrylates, illustrating the types of RAFT agents and conditions used.

Anionic Polymerization

Anionic polymerization, particularly in its living form, can produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled stereochemistry. uliege.be However, the anionic polymerization of acrylates is challenging due to side reactions involving the ester group of the monomer. google.comresearchgate.net The propagating anionic chain end can attack the carbonyl group of the monomer or another polymer chain, leading to termination or branching. google.com

To overcome these challenges, anionic polymerization of acrylates is often carried out at low temperatures (e.g., -78 °C) using specific initiators and in polar aprotic solvents like tetrahydrofuran (B95107) (THF). google.comacs.org The use of bulky initiators or the addition of certain ligands can help to suppress side reactions. uliege.be

Recent advancements have included metal-free anionic polymerization initiated by ammonium (B1175870) salts of resonance-stabilized nitrogen anions. google.comgoogle.com This approach allows for the polymerization of acrylates at temperatures ranging from -15 °C to +75 °C, yielding polymers with defined molecular weights and limited molecular weight distributions. google.comgoogle.com

Interactive Table: Initiators for Anionic Polymerization of Acrylates

| Monomer | Initiator Type | Solvent | Temperature (°C) | Key Feature |

| Ethyl α-(1-pyrrolidinylmethyl)acrylate | Lithium amides | Toluene or THF | -78 | Good polymer yield |

| Acrylates/Methacrylates | Ammonium salts of resonance-stabilized nitrogen anions | Aprotic solvent (optional) | -15 to +75 | Metal-free, room temperature feasible |

| n-Butyl Acrylate | Sodium salt of carbazole | Not Specified | Not Specified | Resulted in broad molecular weight distribution |

This table highlights different initiator systems used for the anionic polymerization of acrylate derivatives, showcasing the evolution of this technique.

Copolymerization Behavior of N Propyl Acrylate

Binary Copolymerization Systems Involving n-Propyl Acrylate (B77674)

Binary copolymerization involves the polymerization of two distinct monomers. The resulting copolymer's properties are dictated by the type of comonomer used, the composition of the monomer feed, and the reaction conditions.

The copolymerization of n-propyl acrylate with acrylic acid and its derivatives is a common method to introduce carboxyl functional groups into the polymer backbone. These groups can enhance properties such as adhesion, hydrophilicity, and provide sites for further chemical modification.

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. caltech.edu The Fineman-Ross method is a graphical technique frequently used to determine these ratios from experimental data of monomer feed composition and the resulting copolymer composition. uobaghdad.edu.iqdergipark.org.trmdpi.com This method, along with others like the Kelen-Tudos method, provides insight into the copolymerization behavior. uobaghdad.edu.iqtandfonline.com For instance, in the copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and acrylic acid (M2), the reactivity ratios were determined to be r1 = 0.88 and r2 = 0.66 using the Fineman-Ross method. sapub.org These values indicate how the monomers are incorporated into the polymer chain.

The composition of the copolymer is dependent on the initial monomer feed composition. tsijournals.comresearchgate.net The relationship between the mole fraction of a monomer in the feed and its mole fraction in the resulting copolymer can be plotted to create a copolymer composition curve. uobaghdad.edu.iqdergipark.org.tr This curve provides a visual representation of how the composition changes with the initial monomer ratios.

Table 1: Reactivity Ratios for Copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and Acrylic Acid (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| 1-chloro-3-piperidine-2-propylacrylate | Acrylic Acid | 0.88 | 0.66 | Fineman-Ross | sapub.org |

The choice of solvent can significantly influence copolymerization kinetics and the resulting copolymer composition. mdpi.com This is particularly true when one or both monomers can engage in specific interactions, such as hydrogen bonding, with the solvent. mdpi.com For example, in the copolymerization of acrylic acid with other monomers, the polarity of the solvent can affect the reactivity of the acrylic acid. A higher polarity solvent can lead to a more pronounced difference in monomer reactivity. rsc.org The solvent can also affect the rate of propagation and branching reactions. mdpi.com For instance, the copolymerization of 1-chloro-3-piperidine-2-propylacrylate and acrylic acid has been studied in dimethylformamide. sapub.org In organocatalyzed atom transfer radical polymerization (O-ATRP) of n-butyl acrylate, less polar solvents like ethyl acetate (B1210297) and benzene (B151609) resulted in a more controlled polymerization compared to more polar solvents like DMF. nih.gov

The composition of the copolymer is directly influenced by the initial ratio of the monomers in the feed. researchgate.netrsc.org By varying the monomer feed ratio, it is possible to control the proportion of each monomer unit in the final copolymer, thereby tailoring its properties. uobaghdad.edu.iq For many copolymerization systems, the composition of the copolymer is not the same as the composition of the monomer feed, due to the different reactivities of the monomers. caltech.edu However, under certain conditions, an azeotropic point can be reached where the copolymer composition is identical to the monomer feed composition. rsc.org The relationship between the monomer feed ratio and the copolymer composition is a fundamental aspect of copolymerization studies. dergipark.org.tr

Copolymerization of this compound with various methacrylate (B99206) monomers is another important route to produce a wide range of functional polymers. Methacrylates, such as methyl methacrylate (MMA), offer a way to modify the thermal and mechanical properties of the resulting copolymers. Studies have investigated the copolymerization of various acrylates and methacrylates, determining their reactivity ratios to understand the copolymerization behavior. tandfonline.comtsijournals.commdpi.com For example, the copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (B121943) with methyl methacrylate has been studied, and their reactivity ratios were determined. tandfonline.com Similarly, the copolymerization of N-isopropylacrylamide with 2,3-dihydroxypropyl methacrylate has been investigated, revealing the reactivity preference of each monomer. mdpi.com

Incorporating nitrogen-containing monomers into a polymer backbone with this compound can introduce specific functionalities and properties. Acrylonitrile (B1666552) is a common comonomer used to enhance properties like chemical resistance and thermal stability. lookchem.comgoogle.com The copolymerization of acrylonitrile with acrylic acid and butyl acrylate has been studied, with reactivity ratios determined using the Fineman-Ross method. dergipark.org.tr

More complex nitrogen-containing monomers, such as 1-chloro-3-piperidine-2-propylacrylate, have also been copolymerized with monomers like acrylic acid and acrylonitrile. sapub.orgresearchgate.nete3s-conferences.org In the copolymerization of 1-chloro-3-piperidine-2-propylacrylate with acrylonitrile, the reaction proceeds homogeneously in dimethylformamide. researchgate.nete3s-conferences.org The reactivity ratios for this system were calculated using the Fineman-Ross method, indicating that the formed polymer radicals react preferentially with the other monomer. researchgate.nete3s-conferences.org The composition of these copolymers is influenced by the initial monomer feed ratio, with the copolymer being enriched with the more reactive monomer at the early stages of polymerization. researchgate.netresearchgate.net

Table 2: Reactivity Ratios for Copolymerization of 1-chloro-3-piperidine-2-propylacrylate (M1) and Acrylonitrile (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| 1-chloro-3-piperidine-2-propylacrylate | Acrylonitrile | 0.28 | 0.62 | Fineman-Ross | researchgate.nete3s-conferences.org |

Influence of Solvent Nature on Copolymerization

Copolymerization with Other Unsaturated Monomers

This compound readily copolymerizes with a variety of other unsaturated monomers, which allows for the tailoring of the final polymer's characteristics. Copolymers of this compound can be synthesized with monomers such as (meth)acrylic acid and its salts, amides, and esters. Other common comonomers include acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene (B11656), and butadiene. jamorin.com This versatility makes this compound a valuable component in the synthesis of polymers for diverse applications like coatings, adhesives, and textile finishes. jamorin.comfishersci.at

For instance, terpolymers of ethylene (B1197577), an alkyl acrylate like this compound, and acrylic acid have been developed. google.com These terpolymers can exhibit improved physical properties compared to simple ethylene homopolymers or ethylene/ethyl acrylate copolymers. google.com The inclusion of the polar acrylic acid monomer can enhance adhesion and printability. google.com

The table below lists some of the unsaturated monomers that can be copolymerized with this compound.

| Monomer Class | Specific Examples |

| (Meth)acrylic Acids & Salts | Acrylic Acid, Methacrylic Acid |

| (Meth)acrylic Esters | Methyl Acrylate, Ethyl Acrylate, n-Butyl Acrylate, Methyl Methacrylate |

| Amides | Acrylamide, N-isopropylacrylamide |

| Nitriles | Acrylonitrile |

| Vinyl Esters | Vinyl Acetate |

| Vinyl Halides | Vinyl Chloride, Vinylidene Chloride |

| Aromatic Monomers | Styrene |

| Dienes | Butadiene |

Terpolymerization and Multi-component Systems with this compound

This compound is a versatile monomer used in the synthesis of terpolymers and other multi-component polymer systems, enabling the creation of materials with a broad spectrum of properties. google.comgoogle.com These complex polymers find use in a variety of applications, from industrial coatings to advanced materials. google.comgoogle.com

An example of a terpolymer system includes ethylene, an alkyl acrylate such as this compound, and acrylic acid. google.com In such systems, the ethylene component provides a hydrocarbon backbone, while the alkyl acrylate can impart flexibility, and the acrylic acid can improve adhesion to various substrates. google.com The composition of these terpolymers can be tailored; for example, they can contain a predominant amount of ethylene, with 0.1 to 40 weight percent of combined acrylic acid and up to 30 weight percent of an alkyl acrylate like this compound. google.com

Multi-component aqueous gel solutions are another area where this compound can be utilized. google.com These systems can involve copolymers of acrylamide and an acrylate, such as this compound. google.com The resulting gels can be used in applications like grouting, sealing, and soil stabilization. google.com

Furthermore, this compound can be a component in more complex resin formulations. For instance, terpolymer resins plasticized with silicone oils can be created from mixtures of lower acrylic acid esters (like ethyl acrylate and this compound), methacrylic acid esters, and alpha-beta olefinically unsaturated carboxylic acids. google.com

The table below summarizes some examples of terpolymer and multi-component systems involving this compound.

| System Type | Components | Potential Applications |

| Terpolymer | Ethylene, this compound, Acrylic Acid | Improved adhesion and printability films google.com |

| Aqueous Gel Solution | Acrylamide, this compound, Crosslinker | Grouting, sealing, soil stabilization google.com |

| Plasticized Resin | Acrylic Acid Esters (incl. This compound), Methacrylic Acid Esters, Unsaturated Carboxylic Acids, Silicone Oil | Flexible films with improved block resistance google.com |

| Crosslinkable Rubber | Vinylidene Fluoride, this compound, Crosslinking Monomer | Gasoline-resistant rubber compositions googleapis.com |

Microstructure and Sequence Distribution in this compound Copolymers

The microstructure of a copolymer, which includes the arrangement and sequence of the different monomer units along the polymer chain, is a critical factor that dictates its macroscopic properties. In copolymers containing this compound, understanding this microstructure provides insights into the polymer's physical and chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed microstructure of polymers. iupac.org For copolymers of this compound, 13C NMR spectroscopy is particularly informative. The analysis of specific carbon signals in the NMR spectrum can reveal the distribution of monomer sequences and their stereochemistry (tacticity).

In the 13C NMR spectra of poly(this compound) (PnPrA), the signal for the β-methylene carbon in the polymer backbone, which appears in the range of 33.0–36.5 ppm, can be resolved to the level of configurational hexads. bibliotekanauki.pl A hexad refers to a sequence of six monomer units. This level of detail allows for a very precise understanding of the stereochemical arrangement of the polymer chain. bibliotekanauki.pl The resolution of these hexad signals can be influenced by the solvent used for the NMR experiment, with both deuterated chloroform (B151607) (CDCl3) and benzene-d6 (B120219) being effective. bibliotekanauki.pl

For copolymers, such as poly(methyl methacrylate-co-n-propyl acrylate) (PMMA/nPrA), 13C NMR analysis can provide information on both the compositional and configurational sequences. researchgate.netresearchgate.net The signals for the carbonyl carbon and the β-methylene carbon are especially useful as they are present in all acrylate and methacrylate units. researchgate.net The carbonyl signal can provide information on odd-numbered sequences like pentads, while the β-methylene signal offers complementary data on even-numbered sequences like hexads. researchgate.net The combination of these analyses gives a comprehensive picture of the copolymer's microstructure. researchgate.net

The table below summarizes the key aspects of NMR analysis for this compound copolymers.

| NMR Signal | Chemical Shift Range (approx.) | Microstructural Information | Reference |

| β-methylene (PnPrA) | 33.0–36.5 ppm | Configurational hexads | bibliotekanauki.pl |

| Carbonyl (PMMA/nPrA) | Varies | Configurational-compositional pentads | researchgate.netresearchgate.net |

| β-methylene (PMMA/nPrA) | Varies | Configurational-compositional hexads | researchgate.netresearchgate.net |

Theoretical models and simulations play a crucial role in predicting and understanding the microstructure of copolymers, including those containing this compound. These predictions can complement experimental data from techniques like NMR spectroscopy and provide deeper insights into the polymerization process.

One common approach to predicting copolymer microstructure is the use of reactivity ratios, which describe the relative rates at which different monomers add to a growing polymer chain. uobaghdad.edu.iq The terminal model is a widely used kinetic model that assumes the reactivity of the growing chain end depends only on the terminal monomer unit. kpi.ua By determining the reactivity ratios (r1 and r2) for a given comonomer pair, it is possible to predict the copolymer composition for a given monomer feed composition. uobaghdad.edu.iq

Statistical methods can then be used to calculate the sequence distribution of monomers in the copolymer based on these reactivity ratios. tsijournals.com This allows for the prediction of parameters such as the probability of finding a specific monomer sequence and the average length of monomer blocks in the copolymer chain. sapub.org For example, in the copolymerization of n-butyl acrylate with a zwitterionic monomer, the reactivity ratios were determined to be rA = 0.42 and rB = 6.0, indicating how these monomers would be incorporated into the polymer chain. kpi.ua

Computer simulations can also be employed to model the polymerization process and predict the resulting microstructure. researchgate.net For instance, the simulation of 13C NMR spectra based on calculated sequence probabilities can be used to verify the assignment of experimental spectra. bibliotekanauki.pl This involves using a statistical model, such as the first-order Markov model, to calculate the probabilities of different configurational sequences. bibliotekanauki.pl

The table below outlines some theoretical approaches used to predict the microstructure of copolymers.

| Theoretical Approach | Key Parameters | Predicted Information |

| Terminal Model | Reactivity Ratios (r1, r2) | Copolymer composition, monomer sequence distribution |

| Statistical Methods | Reactivity Ratios, Monomer Feed Composition | Probability of monomer sequences, mean sequence length |

| Computer Simulation of NMR Spectra | Statistical Model (e.g., First-Order Markov), Calculated Sequence Probabilities | Verification of spectral assignments, detailed microstructural information |

Configurational Hexad Analysis by NMR Spectroscopy

Kinetic Aspects of this compound Copolymerization

The kinetics of copolymerization are fundamental to controlling the structure and properties of the final polymer. This involves understanding how different monomers react with each other and how the reaction conditions influence the rate of polymerization.